molecular formula C25H17NO4 B2440730 benzyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate CAS No. 670259-40-2

benzyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate

Cat. No.: B2440730
CAS No.: 670259-40-2
M. Wt: 395.414
InChI Key: XXNQIJYDOWZOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate is a complex organic compound with a unique tetracyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its intricate molecular framework makes it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the benzyl and carboxylate groups. The reaction conditions often require precise control of temperature, pH, and solvent to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Benzyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the tetracyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Benzyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s tetracyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate is unique due to its specific tetracyclic structure and the presence of benzyl and carboxylate groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO4/c1-15-11-12-26-19(13-15)20(25(29)30-14-16-7-3-2-4-8-16)21-22(26)24(28)18-10-6-5-9-17(18)23(21)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNQIJYDOWZOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(N2C=C1)C(=O)C4=CC=CC=C4C3=O)C(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.